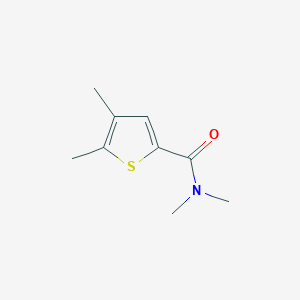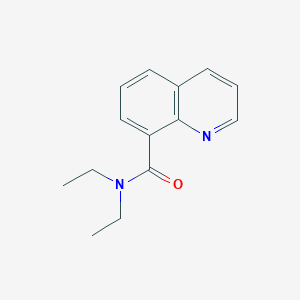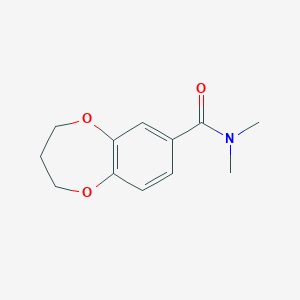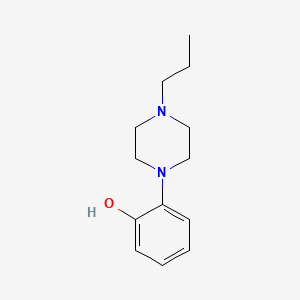
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as MBDB, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic properties.
Mécanisme D'action
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a serotonin and dopamine reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in the levels of serotonin and dopamine, which can improve mood and reduce anxiety. Additionally, this compound has been shown to have an affinity for the 5-HT2A receptor, which is a serotonin receptor that plays a role in regulating mood and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. Additionally, this compound has been shown to increase heart rate and blood pressure, which can have potential cardiovascular effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used in various research studies due to its potential therapeutic properties. However, there are limitations to its use in lab experiments. One limitation is that this compound is a psychoactive substance, which can make it difficult to control for potential confounding variables in research studies. Additionally, the effects of this compound can vary depending on the dose and route of administration, which can make it difficult to compare results across studies.
Orientations Futures
There are several future directions for research on N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. One direction is to further investigate its potential therapeutic properties, including its use as an antidepressant and anxiolytic. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on the brain and body. Finally, more research is needed to understand the potential risks and benefits of using this compound in clinical settings.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic properties. It acts as a serotonin and dopamine reuptake inhibitor and has been shown to increase the levels of these neurotransmitters in the brain. This compound has been used in various research studies, but there are limitations to its use in lab experiments. Future research is needed to further investigate its potential therapeutic properties and to understand its mechanism of action and potential risks and benefits.
Méthodes De Synthèse
The synthesis of N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with methylamine. The resulting product is then reduced with sodium borohydride to yield this compound. The synthesis method has been well established and has been used in various research studies.
Applications De Recherche Scientifique
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been studied for its potential therapeutic properties, including its use as an antidepressant and anxiolytic. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in regulating mood and emotions. Additionally, this compound has been studied for its potential use in treating addiction and substance abuse disorders.
Propriétés
IUPAC Name |
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12-11(13)8-3-4-9-10(7-8)15-6-2-5-14-9/h3-4,7H,2,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGDASHMMGENJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)

![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)


![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)







